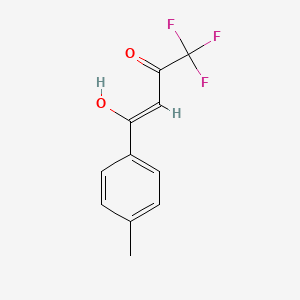
4-(4-Methylphenyl)-1,1,1-trifluoro-4-hydroxy-3-butene-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1,1,1-Trifluoro-4-hydroxy-4-(p-tolyl)but-3-en-2-one is an organic compound characterized by the presence of trifluoromethyl, hydroxy, and p-tolyl groups attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1,1-Trifluoro-4-hydroxy-4-(p-tolyl)but-3-en-2-one typically involves the reaction of trifluoroacetone with p-tolylaldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, where the enolate formed from trifluoroacetone reacts with p-tolylaldehyde to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-1,1,1-Trifluoro-4-hydroxy-4-(p-tolyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of (Z)-1,1,1-Trifluoro-4-oxo-4-(p-tolyl)but-3-en-2-one.
Reduction: Formation of (Z)-1,1,1-Trifluoro-4-hydroxy-4-(p-tolyl)butan-2-one.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1,1,1-Trifluoro-4-hydroxy-4-(p-tolyl)but-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics .
Industry
In the industrial sector, (Z)-1,1,1-Trifluoro-4-hydroxy-4-(p-tolyl)but-3-en-2-one is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of (Z)-1,1,1-Trifluoro-4-hydroxy-4-(p-tolyl)but-3-en-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. Additionally, the compound may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- (E)-1,1,1-Trifluoro-4-hydroxy-4-(p-tolyl)but-3-en-2-one
- (Z)-3-Bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-one
- (E)-1-(4-Aminophenyl)-3-(p-tolyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (Z)-1,1,1-Trifluoro-4-hydroxy-4-(p-tolyl)but-3-en-2-one stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and bioavailability, making it more effective in various applications .
Properties
Molecular Formula |
C11H9F3O2 |
|---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
(Z)-1,1,1-trifluoro-4-hydroxy-4-(4-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H9F3O2/c1-7-2-4-8(5-3-7)9(15)6-10(16)11(12,13)14/h2-6,15H,1H3/b9-6- |
InChI Key |
RHQUXXUCBVNJCP-TWGQIWQCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















